molecular formula C8H10Br2 B12431985 3,4-Dibromobicyclo[3.2.1]oct-2-ene CAS No. 61692-17-9

3,4-Dibromobicyclo[3.2.1]oct-2-ene

Cat. No.: B12431985
CAS No.: 61692-17-9
M. Wt: 265.97 g/mol
InChI Key: JZZNKURWGORCEM-UHFFFAOYSA-N
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Description

3,4-Dibromobicyclo[321]oct-2-ene is a bicyclic organic compound with the molecular formula C8H10Br2 It is characterized by the presence of two bromine atoms attached to the bicyclo[321]oct-2-ene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. One common method is the addition of bromine (Br2) to bicyclo[3.2.1]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of bromine to ensure complete and efficient bromination. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reagents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).

Common Reagents and Conditions

    Reduction: Lithium aluminium hydride (LAH) or tributyltin hydride (TBTH) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

Scientific Research Applications

3,4-Dibromobicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromobicyclo[3.2.1]oct-2-ene involves its interaction with various molecular targets. In reduction reactions, the compound undergoes electron transfer processes facilitated by reducing agents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH). The bromine atoms are replaced by hydrogen atoms, resulting in the formation of reduced products. The stereochemistry of the reactions is influenced by the specific reagents and conditions used .

Comparison with Similar Compounds

3,4-Dibromobicyclo[3.2.1]oct-2-ene can be compared with other similar compounds such as:

    3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Similar structure but with chlorine atoms instead of bromine.

    3,4-Diiodobicyclo[3.2.1]oct-2-ene: Contains iodine atoms, which can lead to different reaction pathways and products due to the larger atomic size and different electronegativity of iodine.

The uniqueness of this compound lies in its specific reactivity and the types of products formed in various chemical reactions.

Properties

CAS No.

61692-17-9

Molecular Formula

C8H10Br2

Molecular Weight

265.97 g/mol

IUPAC Name

3,4-dibromobicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2

InChI Key

JZZNKURWGORCEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C(C2Br)Br

Origin of Product

United States

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